molecular formula C31H19Br B8180199 2-Bromo-7-phenyl-9,9'-spirobi[fluorene]

2-Bromo-7-phenyl-9,9'-spirobi[fluorene]

Cat. No.: B8180199
M. Wt: 471.4 g/mol
InChI Key: OEOURNPHMAJKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-7-phenyl-9,9’-spirobi[fluorene] is an organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound is notable for its applications in organic electronics and materials science due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-phenyl-9,9’-spirobi[fluorene] typically involves the bromination of 7-phenyl-9,9’-spirobi[fluorene]. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-7-phenyl-9,9’-spirobi[fluorene] may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-phenyl-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura or Stille coupling to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethylformamide.

    Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate or cesium carbonate in solvents such as toluene or tetrahydrofuran.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-Bromo-7-phenyl-9,9’-spirobi[fluorene] has several applications in scientific research, including:

    Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.

    Materials Science: The compound is utilized in the synthesis of novel materials with unique optical and electronic characteristics.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Research: While less common, it can be used in the study of biological systems and interactions due to its structural properties.

Mechanism of Action

The mechanism of action of 2-Bromo-7-phenyl-9,9’-spirobi[fluorene] in various applications involves its ability to participate in electronic interactions and form stable structures. In organic electronics, for example, its spiro linkage provides rigidity and stability, which enhances the performance of devices like OLEDs. The bromine atom also allows for further functionalization, enabling the synthesis of tailored derivatives for specific applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-9,9’-spirobi[fluorene]
  • 7-Phenyl-9,9’-spirobi[fluorene]
  • 2,7-Dibromo-9,9’-spirobi[fluorene]

Uniqueness

2-Bromo-7-phenyl-9,9’-spirobi[fluorene] is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct electronic properties and reactivity. This combination makes it particularly valuable in the synthesis of advanced materials and electronic devices, where specific structural and electronic characteristics are required.

Properties

IUPAC Name

2'-bromo-7'-phenyl-9,9'-spirobi[fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H19Br/c32-22-15-17-26-25-16-14-21(20-8-2-1-3-9-20)18-29(25)31(30(26)19-22)27-12-6-4-10-23(27)24-11-5-7-13-28(24)31/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOURNPHMAJKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H19Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.